Methyl 3-hydroxydodecanoate
Overview
Description
Methyl 3-hydroxydodecanoate, also known as 3-hydroxydodecanoic acid methyl ester, is an organic compound with the molecular formula C₁₃H₂₆O₃ and a molecular weight of 230.34 g/mol . It is a methyl ester derivative of 3-hydroxydodecanoic acid and is commonly used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-hydroxydodecanoate can be synthesized through several methods. One common synthetic route involves the reaction of decyl aldehyde with methyl bromoacetate in the presence of a base, followed by hydrolysis and esterification . The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Methanol or ethanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods: In industrial settings, the production of this compound often involves the esterification of 3-hydroxydodecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-hydroxydodecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for halogenation reactions.
Major Products:
Oxidation: 3-oxododecanoic acid or dodecanedioic acid.
Reduction: 3-hydroxydodecanol.
Substitution: 3-chlorododecanoic acid methyl ester or 3-bromododecanoic acid methyl ester.
Scientific Research Applications
Methyl 3-hydroxydodecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of methyl 3-hydroxydodecanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as esterases and oxidases, leading to the formation of active metabolites. These metabolites can interact with cellular receptors and signaling pathways, exerting various biological effects.
Comparison with Similar Compounds
Methyl 3-hydroxydodecanoate can be compared with other similar compounds, such as:
Methyl 3-hydroxydecanoate: A shorter-chain analog with similar chemical properties but different biological activities.
Methyl 3-hydroxytetradecanoate: A longer-chain analog with distinct physical and chemical properties.
Methyl 3-hydroxyhexanoate: A compound with a shorter carbon chain and different reactivity.
The uniqueness of this compound lies in its specific chain length and functional groups, which confer unique chemical and biological properties.
Biological Activity
Methyl 3-hydroxydodecanoate, a medium-chain fatty acid methyl ester, has gained attention in various biological and biochemical studies due to its unique properties and potential applications. This article explores its biological activity, synthesis, and implications in health and disease.
Chemical Structure and Properties
This compound is an ester derived from 3-hydroxydodecanoic acid, characterized by a hydroxyl group at the third carbon of the dodecanoic acid chain. Its chemical formula is C13H26O3, and it exhibits both hydrophilic and hydrophobic characteristics, making it versatile in biological systems.
Biological Activity
1. Metabolic Pathways:
this compound is involved in fatty acid metabolism, particularly in mitochondrial pathways. Studies have shown that it can be produced as a metabolite during the incomplete oxidation of fatty acids in rat liver mitochondria. The accumulation of 3-hydroxy fatty acids, including this compound, indicates its role as an intermediate in energy metabolism .
2. Biomarker for Disorders:
This compound serves as a biomarker for various fatty acid oxidative disorders. Elevated levels of 3-hydroxy fatty acids in urine are indicative of deficiencies in long- and short-chain 3-hydroxy-acyl-CoA dehydrogenases, enzymes critical for fatty acid β-oxidation . Such conditions can lead to metabolic disorders, highlighting the importance of monitoring this compound levels in clinical settings.
3. Biocompatibility and Tissue Engineering:
Recent studies have demonstrated that polyhydroxyalkanoates (PHAs) containing this compound exhibit biocompatibility with cell lines such as C2C12 myoblasts. These PHAs can serve as scaffolds for tissue engineering applications, showing significant cell proliferation compared to traditional materials . This suggests potential therapeutic uses in regenerative medicine.
Case Study 1: Mitochondrial Metabolism
A study investigating the mitochondrial metabolism of dodecanoic acid revealed that this compound is a primary metabolite produced during the oxidation process. The research highlighted that the presence of carnitine did not significantly alter its accumulation, indicating a stable metabolic pathway .
Case Study 2: PHA Production
Research on Pseudomonas mendocina CH50 demonstrated the production of poly(3-hydroxydecanoate-co-3-hydroxydodecanoate) using biodiesel waste as a substrate. The resulting copolymer showed enhanced biocompatibility, making it suitable for soft tissue engineering applications .
Table 1: Comparison of Fatty Acid Metabolites in Mitochondrial Studies
Metabolite | Concentration (nmol/mg protein) | Notes |
---|---|---|
This compound | 4.20 ± 0.9 | Major component from dodecanoic acid |
Methyl 3-hydroxydecanoate | <1 | Minor component |
Cis-3-dodecenoic acid | <1 | Isomerization product |
Trans-3-dodecenoic acid | <1 | Isomerization product |
Research Findings
Research indicates that this compound plays a crucial role not only as a metabolic intermediate but also as a potential therapeutic agent due to its biocompatibility and utility in biomedical applications. The ability to utilize biodiesel waste for its production further enhances its significance in sustainable practices.
Properties
IUPAC Name |
methyl 3-hydroxydodecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3/c1-3-4-5-6-7-8-9-10-12(14)11-13(15)16-2/h12,14H,3-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXCINYANGIBDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50993650 | |
Record name | Methyl 3-hydroxydodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50993650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72864-23-4 | |
Record name | Methyl-3-hydroxydodec-5-enoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072864234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-hydroxydodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50993650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl 3-hydroxydodecanoate in bioplastic production?
A1: this compound is a monomer identified in polyhydroxyalkanoates (PHAs), a type of biodegradable and biocompatible plastic produced by microorganisms. [] Researchers have successfully demonstrated the production of PHAs by Pseudomonas putida MTCC 2475 using potato peel waste (Solanum tuberosum periderm) as a carbon source. [] Gas chromatography-mass spectrometry analysis of the resulting PHA revealed this compound as one of the constituent monomers, along with 3-Hydroxytetradecanoate and Hexadecanoic acid 3-Hydroxy methyl esters. [] This highlights the potential of utilizing food waste streams for sustainable bioplastic production.
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